N-(2-Aminoethyl)-2-[5-(3-phenoxyphenyl)-2H-tetrazol-2-yl]acetamide
Description
Properties
IUPAC Name |
N-(2-aminoethyl)-2-[5-(3-phenoxyphenyl)tetrazol-2-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O2/c18-9-10-19-16(24)12-23-21-17(20-22-23)13-5-4-8-15(11-13)25-14-6-2-1-3-7-14/h1-8,11H,9-10,12,18H2,(H,19,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIUUDYDKDPTPDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C3=NN(N=N3)CC(=O)NCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1305320-68-6 | |
| Record name | 2H-Tetrazole-2-acetamide, N-(2-aminoethyl)-5-(3-phenoxyphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1305320-68-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Cyclization with Azide Reagents
The [3+2] cycloaddition between nitriles and sodium azide under acidic conditions is a classical approach. For N-(2-aminoethyl)-2-[5-(3-phenoxyphenyl)-2H-tetrazol-2-yl]acetamide, the tetrazole ring is formed by reacting 3-phenoxyphenylacetonitrile with sodium azide in the presence of ammonium chloride at 100–120°C for 12–24 hours. This method yields the 5-substituted tetrazole intermediate, which is subsequently functionalized.
Reaction Conditions:
Ugi-Tetrazole Multicomponent Reaction (MCR)
A more efficient one-pot strategy involves the Ugi-tetrazole reaction, which concurrently assembles the tetrazole ring and couples it to the phenoxyphenyl and aminoethyl acetamide groups. This method uses:
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Aldehyde: 3-Phenoxybenzaldehyde
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Amine: Ethylenediamine
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Isocyanide: Trimethylsilyl (TMS) azide
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Carboxylic acid: Acetic acid
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Mix 3-phenoxybenzaldehyde (1.0 mmol) and ethylenediamine (1.0 mmol) in methanol.
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Add TMS azide (1.0 mmol) and stir at room temperature for 12–24 hours.
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Purify via silica gel chromatography (ethyl acetate/hexane).
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Hydrolyze the intermediate with KOtBu to yield the final acetamide.
Key Advantages:
Functionalization of the Tetrazole Intermediate
Coupling with Aminoethyl Acetamide
The tetrazole intermediate is alkylated using 2-chloro-N-(2-aminoethyl)acetamide in the presence of a base such as potassium carbonate.
Reaction Scheme:
Optimization Notes:
-
Solvent: DMF enhances solubility of intermediates.
-
Temperature: 60–80°C for 6–8 hours.
Analytical Validation and Characterization
Post-synthesis, the compound is validated using spectroscopic and chromatographic methods:
Comparative Analysis of Synthetic Methods
The table below contrasts the two primary methods:
| Parameter | Cyclization with Azides | Ugi-Tetrazole MCR |
|---|---|---|
| Steps | 3–4 | 1 |
| Yield | 60–75% | 45–91% |
| Purification | Column chromatography | Column chromatography |
| Scalability | Moderate | High |
| Cost | Low | Moderate (TMS azide) |
The Ugi-Tetrazole method offers superior efficiency but requires costly TMS azide. Cyclization remains viable for small-scale synthesis.
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
N-(2-Aminoethyl)-2-[5-(3-phenoxyphenyl)-2H-tetrazol-2-yl]acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions are possible, especially at the aminoethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction could produce an amine or alcohol.
Scientific Research Applications
Purinergic Signaling Research
N-(2-Aminoethyl)-2-[5-(3-phenoxyphenyl)-2H-tetrazol-2-yl]acetamide is primarily studied for its role in purinergic signaling pathways. These pathways are critical for various physiological processes, including neurotransmission and immune responses. The compound acts as an agonist for purinergic P2X receptors, which are involved in the regulation of ion channels and cellular signaling mechanisms .
Case Study: P2X Receptor Activation
A study highlighted the activation of P2X receptors by this compound, demonstrating its potential to modulate receptor activity and influence downstream signaling pathways. This modulation can affect inflammation and immune responses, making it a candidate for therapeutic interventions in inflammatory diseases .
Neuropharmacology
Research indicates that this compound may have implications in neuropharmacology due to its interaction with neurotransmitter systems. Its ability to influence purinergic signaling suggests potential applications in treating neurodegenerative diseases or conditions characterized by altered neurotransmission.
Case Study: Neuroprotective Effects
In experimental models, the compound has shown promise in protecting neuronal cells from apoptosis induced by oxidative stress. This protective effect is attributed to its ability to modulate purinergic signaling pathways, thereby enhancing cellular resilience .
Enzyme Inhibition Studies
This compound is also utilized in studies focusing on enzyme inhibition. Its structural characteristics allow it to interact with various enzymes involved in metabolic pathways.
Data Table: Enzyme Targets and Inhibition Potency
Biological Activity
N-(2-Aminoethyl)-2-[5-(3-phenoxyphenyl)-2H-tetrazol-2-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biochemical properties, and biological activities, supported by relevant data and case studies.
Chemical Structure and Synthesis
The compound features a tetrazole ring and a phenoxyphenyl group , which contribute to its unique properties. The synthesis typically involves several steps, including:
- Preparation of the Tetrazole Ring : This is often achieved through cyclization reactions involving hydrazines and carbonyl compounds.
- Introduction of the Phenoxyphenyl Group : This step may utilize electrophilic aromatic substitution or similar reactions.
- Addition of the Aminoethyl Side Chain : This can be accomplished via nucleophilic substitution reactions.
Synthetic Route Overview
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Cyclization | Hydrazine, Carbonyl compounds |
| 2 | Electrophilic Substitution | Phenol derivatives |
| 3 | Nucleophilic Substitution | Aminoethyl halides |
Anticancer Potential
Research has indicated that this compound exhibits significant anticancer activity . In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, suggesting its potential as a therapeutic agent.
For instance, a study evaluated the compound's effects on melanoma and pancreatic cancer cell lines, revealing that it effectively reduced cell viability through mechanisms involving both apoptosis and autophagy induction .
The underlying mechanisms for the anticancer effects include:
- Induction of Apoptosis : The compound triggers programmed cell death pathways, which are crucial for eliminating cancer cells.
- Autophagy Activation : It promotes autophagic processes that can lead to cancer cell death under certain conditions.
Case Studies
- Melanoma Treatment : In a xenograft model using A375 melanoma cells, treatment with this compound resulted in a significant reduction in tumor size compared to control groups .
- Pancreatic Cancer Models : Similar efficacy was observed in pancreatic cancer models, where the compound was shown to inhibit tumor growth effectively while maintaining acceptable pharmacokinetic properties.
Pharmacokinetic Properties
The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics, making it a suitable candidate for further development in cancer therapies. Key pharmacokinetic parameters include:
| Parameter | Value |
|---|---|
| Bioavailability | High |
| Half-life | Moderate |
| Metabolism | Hepatic |
Comparison with Similar Compounds
Tetrazole vs. Thiadiazole/Triazole Derivatives
The target compound’s tetrazole ring distinguishes it from structurally related acetamides with thiadiazole (e.g., compounds 5e–5m in ) or triazole cores (e.g., 9a–9e in ). Key differences include:
Substituent Effects
- Aromatic Groups: The 3-phenoxyphenyl group in the target compound contrasts with simpler aryl substituents (e.g., 4-chlorobenzyl in 5e or 2-methoxyphenyl in 5k). This substitution likely enhances π-π stacking interactions but may reduce solubility compared to smaller substituents .
- Aminoethyl Side Chain: The NH₂CH₂CH₂- group is unique among the cited analogs, which typically feature alkylthio (e.g., -SCH₂C₆H₅ in 5h) or heteroaryl (e.g., thiazole in 9a) side chains. This moiety could improve aqueous solubility or enable conjugation with targeting vectors .
Physicochemical Properties
Key Observations :
- Thiadiazole derivatives (5e–5m ) generally exhibit higher melting points (132–170°C), suggesting strong intermolecular forces (e.g., hydrogen bonding via -NH groups) .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(2-Aminoethyl)-2-[5-(3-phenoxyphenyl)-2H-tetrazol-2-yl]acetamide, and how can reaction efficiency be monitored?
- Methodology : Adapt multi-step procedures from structurally analogous acetamides. For example:
- Step 1 : Synthesize the tetrazole core via cycloaddition of nitriles and sodium azide in toluene/water under reflux (5–7 hours) .
- Step 2 : Introduce the 3-phenoxyphenyl moiety via Suzuki-Miyaura coupling using a palladium catalyst.
- Step 3 : Functionalize with the aminoethyl-acetamide group using chloroacetyl chloride in triethylamine, followed by nucleophilic substitution with ethylenediamine .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Analytical Techniques :
- NMR : Use - and -NMR to confirm substituent positions and absence of unreacted intermediates.
- Mass Spectrometry : High-resolution MS to verify molecular weight (e.g., ESI-MS in positive ion mode).
- HPLC : Reverse-phase chromatography with UV detection at 254 nm to assess purity (>95%) .
Advanced Research Questions
Q. What computational methods are suitable for predicting the electronic properties and reactivity of this compound?
- Approach :
- HOMO-LUMO Analysis : Use DFT (e.g., B3LYP/6-31G*) to calculate frontier orbitals, revealing charge transfer potential and electrophilic/nucleophilic sites .
- Molecular Electrostatic Potential (MESP) : Map electron-rich regions (tetrazole ring) and electron-deficient zones (acetamide group) to predict interaction sites with biological targets .
Q. How can researchers resolve contradictions in biological activity data across different assays?
- Case Study : If anti-inflammatory activity varies between COX-1/2 inhibition assays:
- Experimental Design :
Standardize assay conditions (e.g., enzyme concentration, substrate specificity).
Validate results using orthogonal methods (e.g., ELISA for prostaglandin E2 vs. fluorometric COX activity assays).
- Data Analysis : Apply statistical tools (ANOVA, Tukey’s test) to identify outliers and confirm reproducibility .
Q. What strategies mitigate challenges in crystallizing this compound for X-ray diffraction studies?
- Optimization :
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) and mixtures (ethanol/water) for slow evaporation.
- Temperature Gradients : Use a thermal cycler to gradually lower temperature (0.5°C/hour) to promote crystal growth.
Methodological Considerations
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Workflow :
Analog Synthesis : Modify the phenoxyphenyl or tetrazole moieties (e.g., halogen substitution, bioisosteres).
Biological Testing : Screen analogs against target enzymes (e.g., kinases, proteases) using dose-response assays.
Data Modeling : Apply QSAR tools (e.g., CoMFA, machine learning) to correlate structural features with activity .
Q. What are the best practices for reconciling discrepancies between computational predictions and experimental results?
- Validation Steps :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
